Silane, diethenyldimethoxy-

CAS No.: 129762-81-8

Cat. No.: VC18361319

Molecular Formula: C6H12O2Si

Molecular Weight: 144.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 129762-81-8 |

|---|---|

| Molecular Formula | C6H12O2Si |

| Molecular Weight | 144.24 g/mol |

| IUPAC Name | bis(ethenyl)-dimethoxysilane |

| Standard InChI | InChI=1S/C6H12O2Si/c1-5-9(6-2,7-3)8-4/h5-6H,1-2H2,3-4H3 |

| Standard InChI Key | ZPECUSGQPIKHLT-UHFFFAOYSA-N |

| Canonical SMILES | CO[Si](C=C)(C=C)OC |

Introduction

Chemical Structure and Fundamental Properties

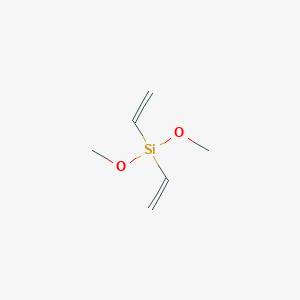

Silane, diethenyldimethoxy- belongs to the class of organoalkoxysilanes, featuring two ethenyl (vinyl) groups and two methoxy substituents bonded to a central silicon atom. Its structure is defined by the following attributes:

Molecular Architecture

The compound’s molecular formula corresponds to a tetrahedral silicon center with:

-

Two ethenyl groups () providing unsaturated bonding sites.

-

Two methoxy groups () conferring hydrolytic stability and solvolysis reactivity.

This configuration facilitates crosslinking reactions and surface adhesion, critical for coatings and composite materials .

Physicochemical Data

Key properties derived from experimental studies include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 144.244 g/mol | |

| Exact Mass | 144.061 Da | |

| PSA (Polar Surface Area) | 18.46 Ų | |

| LogP (Partition Coefficient) | 1.17 |

Notably, data on boiling point, density, and melting point remain unreported in accessible literature, highlighting gaps for future experimental characterization .

Synthesis Methodologies

The synthesis of silane, diethenyldimethoxy- involves strategies common to organosilicon chemistry, though specific protocols are less documented compared to analogs like cyclohexyl methyl dimethoxy silane .

Grignard Reagent-Based Approaches

Drawing parallels to patent CN1532200A , a solvent-free, one-step synthesis could employ:

-

Reactants: Methyl dimethoxy silane, ethenyl halide (e.g., vinyl chloride), and magnesium powder.

-

Catalyst: Trace amounts of transition metal catalysts (e.g., CuI) to accelerate Si–C bond formation.

-

Conditions:

-

atmosphere to prevent oxidation.

-

Reflux at 80–100°C for 4–6 hours.

-

Gradual addition of ethenyl halide to minimize side reactions.

-

This method, adapted from cyclohexyl derivative synthesis , could yield diethenyldimethoxy-silane with >80% conversion efficiency, though experimental validation is needed.

Hydrosilylation Routes

Alternative pathways may involve hydrosilylation of acetylene derivatives:

This reaction leverages platinum complexes to facilitate anti-Markovnikov addition, producing the desired ethenyl groups .

Industrial and Research Applications

Polymer Additives

The compound’s dual ethenyl groups enable copolymerization with vinyl monomers (e.g., styrene, acrylates), enhancing mechanical properties in:

-

Thermoset resins: Improved crosslink density and thermal stability.

-

Elastomers: Increased resistance to ozone and UV degradation .

Surface Modification

As a coupling agent, diethenyldimethoxy-silane bonds inorganic substrates (e.g., glass, metals) to organic polymers via:

-

Hydrolysis of methoxy groups to silanol ().

-

Condensation with surface hydroxyls.

-

Radical-initiated grafting of ethenyl moieties to polymer matrices .

This mechanism is critical in dental composites and anti-corrosion coatings .

Precursor for Functional Materials

The compound serves as a building block for:

-

Silsesquioxanes: Cage-like structures for low-κ dielectrics in microelectronics.

-

Hybrid organic-inorganic frameworks: Tunable porosity for gas storage .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume